![molecular formula C20H24N4O5 B2716995 4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171934-47-6](/img/structure/B2716995.png)
4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Research has focused on synthesizing pyrrolidine-2,4-diones (tetramic acids) and their derivatives due to their potential biological activities and applications in medicinal chemistry. Mulholland, Foster, and Haydock (1972) detailed the synthesis of tetramic acids and some derivatives, emphasizing errors in previously reported syntheses and presenting corrections and additional derivatives (Mulholland et al., 1972). Similarly, the work by Rooney et al. (1983) on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives highlighted their role as inhibitors of glycolic acid oxidase, demonstrating the chemical's potential in therapeutic applications (Rooney et al., 1983).
Novel Synthesis Methods
Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds relevant in pharmaceutical chemistry for their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). This research underlines the importance of developing new synthetic routes for compounds that could be structurally related to the query molecule.
Electron Transport Layer in Polymer Solar Cells
Hu et al. (2015) discussed the synthesis of an n-type conjugated polyelectrolyte used as an electron transport layer in polymer solar cells, showcasing the material's high conductivity and electron mobility. This study illustrates the application of similar compounds in renewable energy technologies (Hu et al., 2015).
Biological and Antimicrobial Activities
The synthesis and examination of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives by Veeranna et al. (2022) for in vitro anti-inflammatory activity and antimicrobial and antifungal activity highlight the biological significance of such compounds. Molecular docking studies with a COX-2 receptor were carried out, suggesting potential therapeutic applications (Veeranna et al., 2022).
Stability and Synthesis of Analogues
Muszalska and Bereda (2008) described a high-performance liquid chromatographic method for determining a new derivative of 3,4-pyridinedicarboximide with analgesic activity, highlighting the compound's stability in aqueous solutions. This research contributes to understanding the stability and analytical detection of similar compounds (Muszalska & Bereda, 2008).
properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6-[3-(3-oxopyrrolidin-1-yl)propyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-29-16-9-12(3-4-15(16)26)18-17-14(21-20(28)22-18)11-24(19(17)27)7-2-6-23-8-5-13(25)10-23/h3-4,9,18,26H,2,5-8,10-11H2,1H3,(H2,21,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTONVZFIAIHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CCCN4CCC(=O)C4)NC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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